![molecular formula C27H24N2O3S B6140311 N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6140311.png)
N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since been investigated for its ability to inhibit various signaling pathways involved in cancer growth and progression.
Mechanism of Action
N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 works by inhibiting the activity of several key proteins involved in cancer growth and progression. It targets the RAF/MEK/ERK pathway by inhibiting the activity of RAF kinases, which are upstream regulators of the MEK/ERK pathway. This leads to a decrease in the activation of downstream targets such as cyclin D1 and c-Myc, which are involved in cell cycle progression and proliferation.
N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 also inhibits the activity of VEGFR-2, which is a receptor for vascular endothelial growth factor (VEGF). This leads to a decrease in angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors.
Biochemical and Physiological Effects:
N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to decrease tumor growth and angiogenesis in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 is that it has been extensively studied in preclinical models of cancer, which has provided valuable insights into its mechanism of action and potential therapeutic applications. However, one limitation of this compound is that it has been shown to have off-target effects on other proteins, which may limit its specificity and efficacy in certain contexts.
Future Directions
There are several future directions for the study of N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006. One area of research is the development of combination therapies that target multiple signaling pathways involved in cancer growth and progression. Another area of research is the development of more specific inhibitors that target the RAF/MEK/ERK pathway without affecting other proteins. Additionally, there is ongoing research into the use of N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 for the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.
Synthesis Methods
The synthesis of N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 involves several steps, beginning with the reaction of 4-biphenylylboronic acid with 4-iodobenzonitrile to form the corresponding arylboronate. This intermediate is then reacted with N-[(methylsulfonyl)phenyl]acetamide to yield the desired product. The final step involves the conversion of the amide to the corresponding benzamide using trifluoroacetic acid.
Scientific Research Applications
N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit several key signaling pathways involved in cancer growth and progression, including the RAF/MEK/ERK and VEGF/VEGFR pathways. This compound has been investigated in preclinical studies for the treatment of various types of cancer, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
properties
IUPAC Name |
4-[(N-methylsulfonylanilino)methyl]-N-(4-phenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c1-33(31,32)29(26-10-6-3-7-11-26)20-21-12-14-24(15-13-21)27(30)28-25-18-16-23(17-19-25)22-8-4-2-5-9-22/h2-19H,20H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIISPMKHYZPCMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(N-methylsulfonylanilino)methyl]-N-(4-phenylphenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.